O-(1-phenylethyl)hydroxylamine hydrochloride
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Overview
Description
O-(1-phenylethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C8H11NO·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-phenylethyl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine hydrochloride with a phenylethyl derivative. One common method involves the addition of hydroxylamine hydrochloride to a phenylethyl ketone under acidic conditions, followed by purification to obtain the hydrochloride salt . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of environmentally friendly solvents and catalysts is also a focus in industrial synthesis to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
O-(1-phenylethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives
Scientific Research Applications
O-(1-phenylethyl)hydroxylamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of O-(1-phenylethyl)hydroxylamine hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
O-(1-phenylethyl)hydroxylamine: The non-hydrochloride form of the compound.
Phenylethylamine: Lacks the hydroxylamine group but shares the phenylethyl structure.
Hydroxylamine hydrochloride: Lacks the phenylethyl group but shares the hydroxylamine structure.
Uniqueness
Its ability to undergo various chemical transformations and its role in diverse research fields highlight its versatility and importance .
Properties
CAS No. |
13571-10-3 |
---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
O-(1-phenylethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H |
InChI Key |
MFJWCIKWSBBOOV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)ON.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)ON.Cl |
13571-10-3 | |
Origin of Product |
United States |
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